4-(thiophen-3-yloxy)-1-(thiophene-3-carbonyl)piperidine
Description
4-(Thiophen-3-yloxy)-1-(thiophene-3-carbonyl)piperidine is a piperidine derivative featuring dual thiophene-based substituents. The piperidine ring is substituted at position 1 with a thiophene-3-carbonyl group and at position 4 with a thiophen-3-yloxy group. Thiophene, a sulfur-containing aromatic heterocycle, enhances lipophilicity and electronic interactions, which may influence bioavailability, metabolic stability, and receptor binding . This compound’s structural uniqueness lies in its dual thiophene motifs, which differentiate it from simpler piperidine derivatives.
Properties
IUPAC Name |
thiophen-3-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-14(11-3-7-18-9-11)15-5-1-12(2-6-15)17-13-4-8-19-10-13/h3-4,7-10,12H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWASIAGTUUGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(Thiophen-3-yloxy)-1-(thiophene-3-carbonyl)piperidine is a compound characterized by a piperidine ring with two thiophene substituents. This structural arrangement suggests potential biological activities, particularly in pharmacological contexts. The compound's molecular formula is C14H15NO2S2, and it has garnered interest for its possible interactions with biological targets.
Chemical Structure and Properties
The compound features a piperidine backbone with thiophene groups that can influence its electronic properties and biological interactions. The presence of the thiophene moieties may enhance the compound's ability to interact with various biological receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO2S2 |
| Molecular Weight | 293.4 g/mol |
| Purity | ≥95% |
Biological Activity Overview
The biological activity of this compound is still under investigation, but related compounds have demonstrated various pharmacological properties, including:
- Antiviral Activity : Compounds with similar structures have shown potential against viruses such as HIV and HCV. For instance, derivatives of piperidine have been evaluated for their efficacy against HIV-1, revealing promising EC50 values (effective concentration for 50% inhibition) in cell-based assays .
- Anticancer Properties : Some piperidine derivatives exhibit cytotoxic effects against cancer cell lines. Research indicates that certain modifications to the piperidine structure can enhance cytotoxicity and induce apoptosis in tumor cells .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by targeting viral enzymes or proteins essential for the viral life cycle .
Case Studies and Experimental Findings
- Antiviral Screening :
- Cytotoxicity Assays :
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and bioactivity. Below is a comparative analysis of key analogs:
Key Observations :
Pharmacokinetic and ADME Properties
- Metabolic Stability : Thiophene rings are susceptible to cytochrome P450 oxidation, but bulky substituents (e.g., benzo[b]thiophene in ) mitigate this. The target compound may require structural optimization to improve metabolic stability.
- Synthetic Accessibility : The target compound can likely be synthesized via acylating piperidine with activated thiophene carbonyl chlorides, analogous to methods in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
